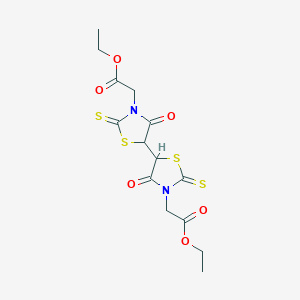![molecular formula C3Cl2F7P B14342166 [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane CAS No. 105890-83-3](/img/structure/B14342166.png)
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane is a compound that contains phosphorus, chlorine, fluorine, and carbon atoms
Métodos De Preparación
The synthesis of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane typically involves the reaction of phosphorus trichloride with fluorinated organic compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Análisis De Reacciones Químicas
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Comparación Con Compuestos Similares
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane can be compared with other similar compounds such as:
Bis(trifluoromethyl) disulfide: Known for its use in the synthesis of triflic acid and other fluorinated compounds.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its unique properties.
Perchloromethyl mercaptan: Used in the production of thiophosgene and other sulfur-containing compounds
Propiedades
Número CAS |
105890-83-3 |
|---|---|
Fórmula molecular |
C3Cl2F7P |
Peso molecular |
270.90 g/mol |
Nombre IUPAC |
[dichloro(fluoro)methyl]-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C3Cl2F7P/c4-1(5,6)13(2(7,8)9)3(10,11)12 |
Clave InChI |
WPRRMFHFYKAASQ-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)P(C(F)(F)F)C(F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
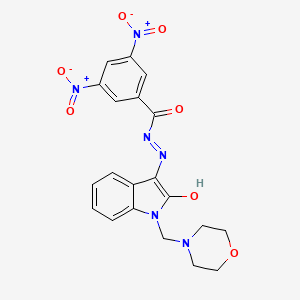

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
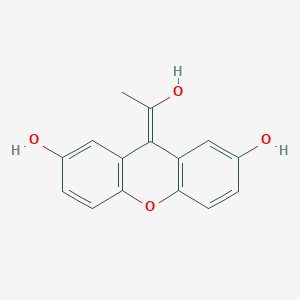

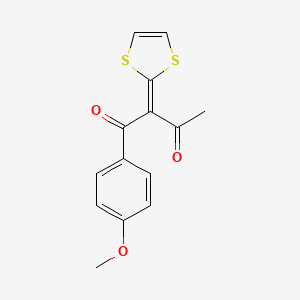
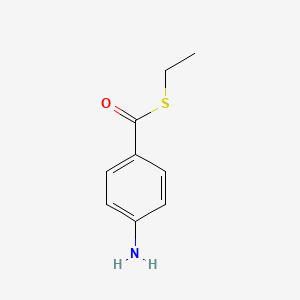

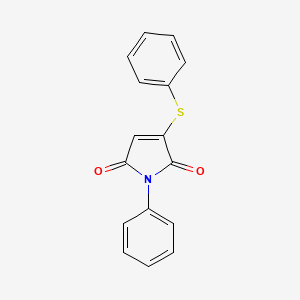
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
